molecular formula C20H16N2O3S B2703408 Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396874-27-3

Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2703408
CAS No.: 1396874-27-3
M. Wt: 364.42
InChI Key: MBYKQZLSMOUJTC-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: is a complex organic compound that integrates multiple functional groups, including benzofuran, benzo[d]thiazole, and azetidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzofuran Derivative: Starting with a benzofuran precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Synthesis of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety is synthesized separately, often through cyclization reactions involving thioamides and ortho-substituted anilines.

    Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions, typically involving β-lactam intermediates.

    Coupling Reactions: The final step involves coupling the benzofuran and benzo[d]thiazole derivatives with the azetidine ring through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzo[d]thiazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory and neuroprotective agent. Studies are ongoing to explore its efficacy and safety in clinical settings.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Benzo[d]thiazole Derivatives: Thiazole-based compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone apart is its combined structural features, which allow for a broader range of biological activities and chemical reactivity. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-5-4-8-17-18(12)21-20(26-17)24-14-10-22(11-14)19(23)16-9-13-6-2-3-7-15(13)25-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYKQZLSMOUJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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